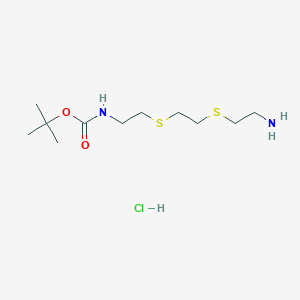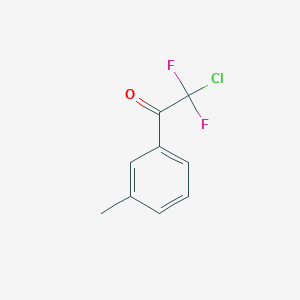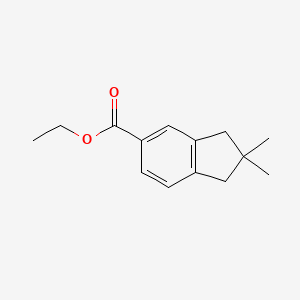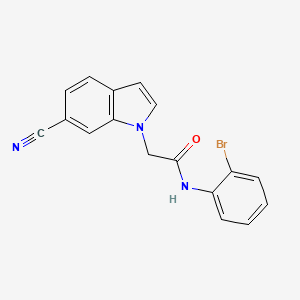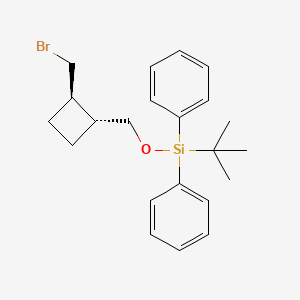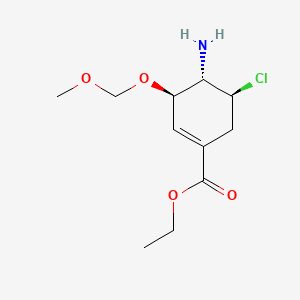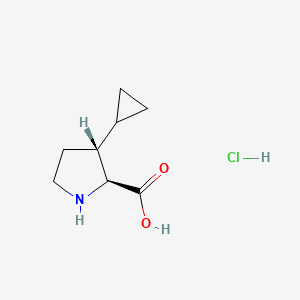
rac-(3R)-3-Cyclopropyl-L-proline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD28894175 is a chemical compound with unique properties that have garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD28894175 involves a series of chemical reactions that require precise conditions. The specific synthetic routes and reaction conditions for this compound are detailed in various patents and scientific publications. Typically, the synthesis involves the use of specific reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of MFCD28894175 is carried out using large-scale chemical reactors. The process involves the optimization of reaction conditions to ensure high yield and purity of the compound. The production methods are designed to be cost-effective and scalable to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions: MFCD28894175 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
MFCD28894175 has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of MFCD28894175 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The detailed molecular mechanisms are studied to understand its potential therapeutic applications.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
These compounds share some structural similarities with MFCD28894175 but differ in their specific chemical properties and applications.
Propiedades
Fórmula molecular |
C8H14ClNO2 |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
(2S,3R)-3-cyclopropylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-6(3-4-9-7)5-1-2-5;/h5-7,9H,1-4H2,(H,10,11);1H/t6-,7+;/m1./s1 |
Clave InChI |
MVBVGYSWINGHQK-HHQFNNIRSA-N |
SMILES isomérico |
C1CN[C@@H]([C@H]1C2CC2)C(=O)O.Cl |
SMILES canónico |
C1CC1C2CCNC2C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


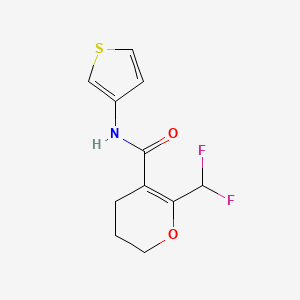



![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)
